molecular formula C14H25NO4 B6599671 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid CAS No. 1888777-03-4

4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid

Cat. No.: B6599671
CAS No.: 1888777-03-4
M. Wt: 271.35 g/mol
InChI Key: PBBNCINHDFRIGL-UHFFFAOYSA-N
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Description

4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopentyl ring and a butanoic acid chain. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the carboxylic acid group can produce various carboxylate derivatives .

Scientific Research Applications

4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This amine can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(8-4-5-9-14)10-6-7-11(16)17/h4-10H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNCINHDFRIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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